molecular formula C20H20N4O5S B2441550 4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one CAS No. 2034490-43-0

4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one

Cat. No. B2441550
CAS RN: 2034490-43-0
M. Wt: 428.46
InChI Key: MHQKNWPWNQJGOD-UHFFFAOYSA-N
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Description

4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Research on arenesulfonyl-2-imidazolidinones, which share structural motifs with the compound of interest, has demonstrated their potential as inhibitors of carbonic anhydrase (CA), a critical enzyme involved in pH regulation within biological systems. These compounds, incorporating various moieties such as methyl, methoxy, and phenyl groups, have shown micromolar inhibition constants against human isoforms hCA I and hCA II, indicating potential therapeutic applications in managing conditions associated with CA activity (Abdel-Aziz et al., 2015).

Dopamine Receptor Affinity

Studies on imidazoazines and their analogues have identified compounds with high affinities and selectivities for D4 dopamine receptors. These compounds exhibit functional activities ranging from neutral antagonists to weak partial agonists, with specific derivatives inducing penile erection in vivo in rats, highlighting their potential in neurological research and therapy (Enguehard-Gueiffier et al., 2006).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, demonstrating significant cytoprotective properties in ethanol and HCl-induced ulcer models. These findings suggest the compound's potential framework could be explored for developing new antisecretory and cytoprotective treatments (Starrett et al., 1989).

Antibacterial and Antifungal Activities

The synthesis of new 5-imino-4-thioxo-2-imidazolidinone derivatives and their evaluation for antibacterial and antifungal activities highlight the potential of structurally similar compounds in addressing infectious diseases. Some synthesized compounds showed significant activities, with particular derivatives demonstrating superior antimicrobial efficacy, indicating the compound of interest could be explored for similar applications (Ammar et al., 2016).

Synthesis and Reactivity

Research on the synthesis and reactivity of related heterocyclic compounds, such as imidazo[1,2-a]pyridines and pyridazinyl sulfonamide derivatives, underscores the compound's potential as a precursor in synthesizing novel organic molecules with diverse biological activities. These studies often focus on developing new synthetic methodologies and exploring the structure-activity relationships of these heterocycles, which could be relevant for the compound of interest in designing new drugs or research tools (Mohamed, 2007).

properties

IUPAC Name

4-methoxy-5-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-22-9-8-21-20(22)30(27,28)15-11-23(12-15)19(26)16-13-24(14-6-4-3-5-7-14)18(25)10-17(16)29-2/h3-10,13,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQKNWPWNQJGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one

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